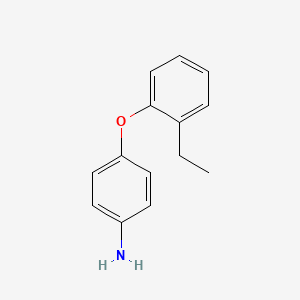

4-(2-Ethylphenoxy)aniline

Beschreibung

Significance of Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Aniline and its derivatives are fundamental building blocks in modern organic chemistry. ontosight.aisci-hub.se Their importance stems from their versatile reactivity and their presence in a vast number of industrially and biologically significant molecules. sci-hub.seatamanchemicals.com They serve as crucial intermediates in the synthesis of products ranging from dyes and pigments to polymers and pharmaceuticals. ontosight.aiatamanchemicals.com For instance, aniline derivatives are precursors for the production of polyurethanes, rubber accelerators, and antioxidants. sci-hub.seatamanchemicals.com In the pharmaceutical industry, they are integral to the synthesis of various drugs, including analgesics like paracetamol. sci-hub.seatamanchemicals.com

The reactivity of the aniline core, particularly the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution, allows for a wide range of chemical transformations. atamanchemicals.com This versatility enables chemists to introduce various functional groups, leading to a diverse library of substituted anilines with tailored properties. wisdomlib.org These modifications are crucial for developing new materials, agrochemicals, and therapeutic agents. atamanchemicals.comwisdomlib.org

Scope and Context of 4-(2-Ethylphenoxy)aniline Research

Within the broad class of aniline derivatives, this compound has emerged as a compound of interest in specific areas of chemical research. Its structure, featuring a 2-ethylphenyl group linked to the para-position of aniline via an ether linkage, bestows upon it particular chemical properties that are leveraged in various synthetic applications. Research on this compound often falls within the context of developing novel bioactive molecules and functional materials. The strategic placement of the ethyl group and the ether linkage influences the molecule's conformation, electronic properties, and potential biological interactions.

Structural Classification and Nomenclature of Aryloxyaniline Systems

Aryloxyanilines are classified based on the substitution patterns on both the aniline and the phenoxy rings, as well as the nature of the substituents themselves. The nomenclature follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the name indicates an aniline base with a 2-ethylphenoxy group attached at the fourth carbon atom of the benzene (B151609) ring, relative to the amino group.

The general structure of an aryloxyaniline can be described as Ar-O-Ar'-NH2, where Ar and Ar' are aryl groups. The specific identity and position of substituents on these rings give rise to a vast family of related compounds, each with unique characteristics. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the reactivity and physical properties of the molecule. wisdomlib.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-ethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-5-3-4-6-14(11)16-13-9-7-12(15)8-10-13/h3-10H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJPFSAMWNOLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616410 | |

| Record name | 4-(2-Ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383126-80-5 | |

| Record name | 4-(2-Ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Ethylphenoxy Aniline and Analogues

Established Synthetic Pathways for Aryloxyanilines

The foundational methods for synthesizing aryloxyanilines, including 4-(2-Ethylphenoxy)aniline, have been well-documented in chemical literature. These pathways primarily rely on fundamental organic reactions that have been refined over time for efficiency and yield.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a cornerstone in the synthesis of aryloxyanilines. This reaction class involves the displacement of a leaving group on an aromatic ring by a nucleophile. The process typically occurs via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com Aromaticity is subsequently restored upon the departure of the leaving group. numberanalytics.compressbooks.pub For the reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub

One of the common methods for synthesizing this compound specifically involves a nucleophilic aromatic substitution reaction between aniline (B41778) and 2-ethylphenol (B104991). In a more general context, aryloxyanilines are synthesized by the reaction of a substituted phenol (B47542) with an activated aryl halide.

Under more forceful conditions, even aryl halides lacking activating electron-withdrawing groups can undergo nucleophilic substitution with strong nucleophiles, such as the reaction of chlorobenzene (B131634) with sodium hydroxide (B78521) at high temperatures to yield phenol. pressbooks.pub This type of substitution may proceed through a different pathway, the elimination-addition (benzyne) mechanism. pressbooks.pubmasterorganicchemistry.com This two-step process involves the initial elimination of a proton and a halide to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comdalalinstitute.com

| SNAr Mechanism | Key Features | Reactants for this compound Synthesis |

| Addition-Elimination | Requires electron-withdrawing groups (EWG) ortho/para to the leaving group. Proceeds via a stable Meisenheimer complex. numberanalytics.compressbooks.pub | 1-fluoro-4-nitrobenzene and 2-ethylphenol (followed by reduction). |

| Elimination-Addition (Benzyne) | Occurs under harsh conditions with strong bases. Involves a highly reactive benzyne intermediate. pressbooks.pubmasterorganicchemistry.com | 4-chloroaniline and 2-ethylphenoxide (less common). |

Reductive Processes for Nitro Precursors

The reduction of an aromatic nitro group is a fundamental and widely used transformation for the preparation of anilines. youtube.com This method is particularly valuable for synthesizing aryloxyanilines as the nitro group can serve as a powerful activating group for a preceding nucleophilic aromatic substitution step. The synthesis often begins with the nitration of an aromatic ring, followed by the introduction of the aryloxy group, and concludes with the reduction of the nitro moiety to the target amine. chemguide.co.uk

The precursor, a nitroaryl ether, is subjected to a reducing agent to convert the nitro group (–NO₂) into an amino group (–NH₂). A variety of reducing systems have been developed for this purpose, offering different levels of reactivity and functional group tolerance. youtube.com

Commonly employed methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). This method is highly efficient but can sometimes affect other reducible functional groups like alkenes or aryl halides. youtube.comresearchgate.net

Metal/Acid Systems: A classic approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.uk For instance, nitrobenzene (B124822) is reduced by tin and concentrated HCl, initially forming the phenylammonium ion, which is then neutralized with a base like sodium hydroxide to release the free aniline. chemguide.co.uk A milder variation uses iron in acetic acid. youtube.com

Other Reducing Agents: Stannous chloride (SnCl₂) in ethanol (B145695) is another mild and effective reagent for the reduction of nitro groups. youtube.com A combination of ammonium (B1175870) chloride (NH₄Cl) and iron (Fe) has also been noted for reduction-based synthesis pathways.

| Reducing Agent | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation. youtube.comresearchgate.net | Highly efficient, but may reduce other functional groups. youtube.com |

| Sn/HCl | Reflux with concentrated acid. chemguide.co.uk | A traditional, strong reducing system. Generates phenylammonium ions first. chemguide.co.uk |

| Fe/Acetic Acid | Mild acidic conditions. youtube.com | Offers good selectivity, often not affecting other groups. youtube.com |

| SnCl₂ | Ethanol solvent. youtube.com | A mild reducing agent for nitro groups. youtube.com |

| Fe/NH₄Cl | Mentioned as a system for reduction-based synthesis. |

Condensation and Cyclization Reactions in Related Systems

Condensation reactions, where two molecules combine with the loss of a small molecule like water or ammonia (B1221849), are fundamental to organic synthesis. libretexts.orgwikipedia.orgmonash.edu These reactions are crucial for building complex molecular architectures from simpler precursors. ebsco.com For example, the reaction between a carboxylic acid and an amine to form an amide bond (an amidation reaction) is a type of condensation reaction that is central to the formation of proteins and polyamides like nylon. libretexts.org

In the context of systems related to aryloxyanilines, condensation and subsequent cyclization reactions are pivotal for creating heterocyclic structures. For instance, the synthesis of quinoline (B57606) derivatives, which can be structurally analogous to certain aryloxyaniline-based compounds, often involves condensation and cyclization. One method involves the reaction of anilines with ethyl acetoacetate (B1235776), which can proceed via different pathways depending on the reaction conditions to yield hydroxyquinolines. niscpr.res.in Another powerful strategy is the multicomponent synthesis of 4-aminoquinolines, which can be achieved through a cascade reaction involving a 2-bromoaniline, a terminal acetylene, and an isocyanide, showcasing a combination of coupling and cyclization steps. acs.org

Cyclization reactions are powerful tools for constructing cyclic compounds, and they can be initiated by various means, including redox chemistry. nih.govmdpi.com These reactions can form not only five- or six-membered rings but also more challenging medium-sized rings. nih.gov Transition metal catalysis is often employed to facilitate these transformations, enabling the efficient construction of complex carbocyclic and heterocyclic scaffolds from simple starting materials. iupac.org

Advanced Synthetic Strategies

Modern synthetic chemistry has focused on developing more sophisticated, efficient, and environmentally conscious methods. These advanced strategies often employ catalysis to achieve transformations that are difficult or impossible with traditional methods.

Catalyst-Mediated Coupling Reactions (e.g., Suzuki-Miyaura Variations)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically joins an organoboron compound (like a boronic acid) with an organohalide, is a prominent example. libretexts.orgresearchgate.netorganic-chemistry.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. mdpi.com

The catalytic cycle of the Suzuki coupling generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. organic-chemistry.org This methodology has been applied to the large-scale synthesis of complex molecules, including pharmaceuticals. libretexts.org Variations of the Suzuki reaction, such as carbonylative couplings, can introduce a carbonyl group between the two coupled fragments, providing access to aryl ketones. mdpi.comrsc.org

While direct Suzuki-type C-N or C-O bond formation to create aryloxyanilines is less common than the Buchwald-Hartwig amination, these coupling strategies are essential for building the substituted aryl precursors. For example, a Suzuki coupling could be used to join two aryl fragments, one of which already contains an ether linkage and a protected amine or nitro group. Highly active and stable catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands like PEPPSI™-IPr, have been developed to facilitate these couplings, even with challenging or deactivated substrates. sigmaaldrich.com

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Key Features |

| Suzuki-Miyaura | Pd catalyst, Base, Organoboron compound, Organohalide. libretexts.orgmdpi.com | C-C | Mild conditions, high functional group tolerance, low toxicity of reagents. libretexts.orgmdpi.com |

| Stille | Pd catalyst, Organotin compound, Organohalide. nih.gov | C-C | Can be performed under neutral conditions. nih.gov |

| Negishi | Pd or Ni catalyst, Organozinc compound, Organohalide. sigmaaldrich.com | C-C | Highly efficient for sp³-sp³ and sp²-sp³ couplings. sigmaaldrich.com |

| Buchwald-Hartwig | Pd catalyst, Base, Phosphine ligand, Amine, Organohalide. libretexts.org | C-N | A primary method for forming aryl-amine bonds. libretexts.org |

Solvent-Free and Environmentally Benign Syntheses

In response to growing environmental concerns, green chemistry principles have become increasingly important in synthetic design. ijirt.org A key focus is the reduction or elimination of hazardous solvents, which often account for the majority of waste in a chemical process.

Solvent-free, or "neat," reaction conditions represent an ideal approach. Microwave irradiation has emerged as a powerful tool in this area, often accelerating reaction rates and improving yields while operating without a solvent. niscpr.res.in For example, the condensation of anilines with ethyl acetoacetate to form quinoline precursors can be efficiently conducted under solvent-free microwave conditions. niscpr.res.in Similarly, the synthesis of oxalamides from oxalyl chloride and primary amines has been achieved in good yields under solvent-free conditions. researchgate.net

The development of environmentally benign syntheses also includes the use of water as a solvent, safer catalysts, and processes that are more atom- and step-economical. rsc.org For example, metal- and solvent-free domino reactions have been developed for the synthesis of quinoline derivatives, avoiding the use of metal catalysts and the generation of metal waste. rsc.org These approaches align with the goals of sustainable chemistry by minimizing environmental impact while maintaining high efficiency. ijirt.org

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rug.nlfrontiersin.orgorganic-chemistry.org This approach is distinguished from traditional multi-step syntheses by its operational simplicity, reduction of intermediate isolation steps, and the ability to rapidly generate complex molecular architectures from simple precursors. nih.gov

While direct synthesis of this compound via a multi-component reaction is not commonly documented, this aryloxyaniline can serve as a crucial building block in MCRs to create more complex and structurally diverse molecules. Its primary amine functional group makes it an ideal candidate for inclusion as the amine component in well-known MCRs such as the Ugi, Passerini, and Biginelli reactions. organic-chemistry.orgnih.gov

For instance, in an Ugi four-component reaction, this compound could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a complex bis-amide structure in a single step. nih.gov Similarly, in a Passerini three-component reaction, it could be used after conversion to an isocyanide, or more commonly, the amine component reacts with a carbonyl and a carboxylic acid. organic-chemistry.org The products of these reactions often serve as scaffolds for generating libraries of compounds for various applications, including drug discovery. nih.gov The efficiency of MCRs allows for the creation of a vast chemical space from a set of starting materials, a strategy that is highly valuable in medicinal chemistry. frontiersin.org

The strategic advantage of using an aryloxyaniline like this compound in MCRs lies in the ability to introduce the bulky and lipophilic 2-ethylphenoxy group into a larger, more complex molecule with high atom economy. The reaction network involves a series of equilibria that ultimately flow into an irreversible step to form the final product. organic-chemistry.org The success and outcome of the reaction are highly dependent on the specific conditions, including solvent, temperature, and catalyst choice. organic-chemistry.org

Table 1: Key Multi-Component Reactions Applicable to Aryloxyaniline Analogues

| Reaction Name | Reactants | Potential Product Type | Key Features |

| Ugi Reaction | Amine (e.g., Aryloxyaniline), Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Forms two new bonds in a single step; highly convergent. nih.gov |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy Carboxamide | One of the first isocyanide-based MCRs discovered. organic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Important for synthesizing heterocyclic compounds. organic-chemistry.org |

| Mannich Reaction | Amine, Formaldehyde, Carbonyl Compound | β-Amino-carbonyl | A classic MCR for C-C bond formation. organic-chemistry.org |

| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide | α-Amino Acid | A foundational method for synthesizing amino acids. nih.gov |

Purification and Isolation Techniques in Aryloxyaniline Synthesis

The purification and isolation of aryloxyanilines are critical steps to ensure the final product meets the required standards of purity for subsequent reactions or applications. The choice of technique depends on the physical state of the compound (solid or oil) and the nature of the impurities.

Chromatographic Separations (e.g., Flash Column Chromatography)

Flash column chromatography is a prevalent and efficient technique for purifying organic compounds, including aryloxyanilines. rochester.eduorgsyn.org This method utilizes a stationary phase, typically silica (B1680970) gel or alumina (B75360), packed into a column, and a mobile phase (eluent) that is pushed through the column under pressure to separate the components of a mixture. rochester.edubritannica.com

For the purification of aniline derivatives, certain considerations are necessary. The basic nature of the amine group can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, which may result in poor separation, tailing of peaks, and potential degradation of the compound. biotage.com To mitigate these issues, several strategies can be employed:

Addition of a Base: A small amount of a volatile amine, such as triethylamine (B128534) or pyridine, can be added to the eluent system. biotage.com This competing base neutralizes the acidic sites on the silica, allowing the desired aniline compound to elute more cleanly.

Use of a Different Stationary Phase: Basic alumina can be an effective alternative to silica for the purification of basic compounds like amines. rochester.edubiotage.com Amine-functionalized silica is another option that provides a less acidic surface. biotage.com

Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile). rochester.edu For basic amines, adjusting the mobile phase to an alkaline pH can improve retention and separation. biotage.com

In practice, the purification of aniline-containing compounds has been successfully achieved using flash chromatography with solvent systems like ethyl acetate (B1210297) in dichloromethane (B109758) or ethyl acetate in hexanes. nih.govteledynelabs.com The selection of the eluent system is typically guided by preliminary analysis using thin-layer chromatography (TLC) to find a solvent mixture that provides optimal separation (Rf values typically between 0.2 and 0.8). teledynelabs.com

Table 2: Typical Conditions for Flash Chromatography Purification of Aniline Derivatives

| Stationary Phase | Mobile Phase / Eluent System | Compound Type / Example | Reference |

| Silica Gel | 2% to 30% Ethyl Acetate in Dichloromethane | Phenyl ether- and aniline-containing 2-aminoquinolines | nih.gov |

| Silica Gel | Hexanes / Ethyl Acetate with added Triethylamine | General basic organic amines | biotage.com |

| Basic Alumina | Non-polar to moderately polar solvents | Basic amines | rochester.edu |

| Amine-Functionalized Silica | Hexanes / Ethyl Acetate | Basic, tricyclic organic amines | biotage.com |

| Reversed-Phase Silica | Acetonitrile / Water with 0.1% Triethylamine | Organic amines (e.g., amitriptyline) | biotage.com |

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds. uomustansiriyah.edu.iqlibretexts.org The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. mnstate.edu An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures. uomustansiriyah.edu.iqmnstate.edu

The general procedure for recrystallization involves:

Solvent Selection: Identifying a suitable solvent or solvent system is the most critical step. uomustansiriyah.edu.iq This is often done through small-scale solubility tests.

Dissolution: The impure solid is dissolved in the minimum amount of the boiling solvent to create a saturated solution. mnstate.edu

Hot Filtration: If insoluble impurities are present, the hot solution is filtered by gravity to remove them. uomustansiriyah.edu.iq

Crystallization: The hot, clear solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. libretexts.org Slower cooling generally results in larger, purer crystals. libretexts.org

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. uomustansiriyah.edu.iq

For aryloxyanilines, which can sometimes be oils or low-melting solids, recrystallization can be challenging. acs.org However, successful recrystallizations have been reported. One study describes the repeated recrystallization of an oily aryloxyaniline derivative first from a methanol-water mixture and then from absolute ethanol to yield pure, colorless needles. nih.gov Another patent details the recrystallization of an aryloxyaniline intermediate using an n-propanol/water solvent system, which showed improved yield and purity. google.com Ethanol is also commonly used for recrystallizing aniline derivatives. acs.org

Table 3: Recrystallization Solvents for Aryloxyanilines and Analogues

| Compound Type | Solvent System | Observation / Outcome | Reference |

| Oily Aryloxyaniline derivative | Methanol-Water (95:5 v/v), then absolute Ethanol | Yielded thin colorless needles | nih.gov |

| Aryloxyaniline intermediate salt | n-Propanol / Water | Improved yield over other solvent systems | google.com |

| Aniline derivatives | Hot Ethanol | Common procedure for obtaining sharp-melting derivatives | acs.org |

| General Solid Organic Compound | Single solvent or mixed-solvent systems | Principle: High solubility when hot, low solubility when cold | uomustansiriyah.edu.iqmnstate.edu |

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the various stretching and bending motions within a molecule, which are characteristic of specific functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in 4-(2-Ethylphenoxy)aniline. The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching, a feature characteristic of primary aromatic amines. researchgate.net The ether linkage (Ar-O-Ar) is identifiable by its strong, characteristic C-O-C asymmetric stretching vibration, typically found around 1270-1230 cm⁻¹. researchgate.net

Further expected absorptions include those for the aromatic rings, with C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The ethyl group (-CH₂CH₃) would contribute aliphatic C-H stretching bands between 3000-2850 cm⁻¹. chegg.com The predicted FT-IR peaks are summarized in the table below, based on data from analogous compounds like 2-ethylphenol (B104991) and 4-phenoxyaniline (B93406). chegg.comchemicalbook.comthermofisher.com

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| ~3430 - 3380 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |

| ~3350 - 3300 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |

| ~3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium-Weak |

| ~2965 - 2925 | C-H Asymmetric Stretch | -CH₃, -CH₂- | Medium-Strong |

| ~2870 - 2850 | C-H Symmetric Stretch | -CH₃, -CH₂- | Medium |

| ~1620 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Strong |

| ~1590 | C=C Aromatic Stretch | Aromatic Ring | Strong |

| ~1490 | C=C Aromatic Stretch | Aromatic Ring | Strong |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the specific connectivity and chemical environment of atoms within a molecule.

The ¹H-NMR spectrum of this compound is predicted to be complex and highly informative. The ethyl group should present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region around 2.6 ppm and 1.2 ppm, respectively. chemicalbook.com The primary amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be variable.

The eight aromatic protons will produce a series of multiplets in the downfield region (approximately 6.7-7.3 ppm). Due to the ortho-substitution on one ring and para-substitution on the other, these signals would form complex splitting patterns. The protons on the aniline (B41778) ring are expected to show an AA'BB' system, characteristic of 1,4-disubstitution, while the four protons on the 2-ethylphenyl ring will have distinct shifts due to their unique environments. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H-NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.30 - 7.10 | m | 4H | Ar-H (2-ethylphenyl ring) |

| ~6.95 | d | 2H | Ar-H (aniline ring, ortho to -OAr) |

| ~6.80 | d | 2H | Ar-H (aniline ring, ortho to -NH₂) |

| ~3.60 | br s | 2H | -NH₂ |

| ~2.65 | q | 2H | -CH₂CH₃ |

| ~1.25 | t | 3H | -CH₂CH₃ |

Note: Predicted values are based on analysis of 2-ethylphenol and 4-phenoxyaniline. chemicalbook.comchemicalbook.com Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

The ¹³C-NMR spectrum offers complementary information by showing all unique carbon atoms in the molecule. For this compound, a total of 12 distinct signals in the aromatic region and 2 signals in the aliphatic region are expected, as the plane of symmetry is absent. The carbons of the ethyl group (-CH₂- and -CH₃) will appear at the highest field (lowest ppm values). chemicalbook.com The aromatic carbons will resonate between ~115 and 160 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be shifted further downfield compared to the other aromatic carbons. chemicalbook.comspectrabase.com

Table 3: Predicted ¹³C-NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~155 | Ar C-O (ethylphenyl ring) |

| ~148 | Ar C-O (aniline ring) |

| ~142 | Ar C-N (aniline ring) |

| ~130 - 115 | Ar C-H and Ar C-C (8 signals) |

| ~24 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

Note: Predicted values are based on analysis of 2-ethylphenol and 4-phenoxyaniline. chemicalbook.comspectrabase.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information based on the fragmentation of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₄H₁₅NO. jk-sci.comscbt.com The calculated exact mass for the protonated molecular ion [M+H]⁺ would be used to confirm this composition with high confidence. miamioh.edupdvpmtasgaon.edu.inmsu.edu

Under electron ionization, the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include the loss of the ethyl group (a loss of 29 Da) via alpha-cleavage to form a stable ion, and the cleavage of the ether bond, which would generate fragments corresponding to the phenoxy and aminophenoxy cations. msu.edu

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₄H₁₅NO | 213.1154 |

| [M+H]⁺ | C₁₄H₁₆NO⁺ | 214.1232 |

| [M-C₂H₅]⁺ | C₁₂H₁₀NO⁺ | 184.0762 |

General Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the characterization of synthetic compounds like this compound, providing critical information about molecular weight and structure. The general application of MS in the analysis of this compound involves ionizing the molecule and then detecting the m/z of the resulting ions. This allows for the unequivocal determination of the molecular weight.

In the case of this compound (Molecular Formula: C₁₄H₁₅NO), the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be a primary indicator of a successful synthesis. nih.govchemsrc.com High-resolution mass spectrometry (HRMS) can further provide the exact mass of the compound, which helps in confirming its elemental composition with high precision. soton.ac.ukrsc.org

Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), involves selecting the molecular ion and subjecting it to collision-induced dissociation. nih.govlcms.cz The resulting fragment ions provide a "fingerprint" of the molecule, offering insights into its structural components, such as the ethylphenoxy and aniline moieties. lcms.cz This technique is invaluable for distinguishing between isomers and confirming the connectivity of atoms within the molecule. nih.gov Gas chromatography coupled with mass spectrometry (GC/MS) is another common application, particularly for separating the compound from a mixture and obtaining its mass spectrum for identification. rsc.orgnih.gov

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Description |

| Molecular Formula | C₁₄H₁₅NO | The elemental composition of the compound. nih.govchemsrc.com |

| Molecular Weight | 213.28 g/mol | The sum of the atomic weights of all atoms in the molecule. chemsrc.com |

| Exact Mass | 213.11536 g/mol | The calculated monoisotopic mass of the molecule. |

| [M+H]⁺ Ion (m/z) | ~214.123 | The mass-to-charge ratio of the protonated molecular ion, commonly observed in ESI-MS. soton.ac.ukrsc.org |

X-ray Diffraction Analysis for Solid-State Structures

For a compound like this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal's internal structure. The analysis yields data such as the crystal system, space group, and unit cell dimensions, which describe the symmetry and size of the repeating unit in the crystal. researchgate.netnih.gov Although specific crystallographic data for this compound is not publicly available, the methodology remains the gold standard for solid-state structural analysis. rsc.org The resulting structural model would confirm the connectivity of the ethylphenoxy group to the aniline ring and reveal details about the planarity and torsion angles of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample. researchgate.netresearchgate.net This method serves as a crucial check for the purity and empirical formula of a synthesized compound like this compound. orientjchem.org

The process typically involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of each element present. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula (C₁₄H₁₅NO). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's compositional integrity. researchgate.netresearchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 78.84% |

| Hydrogen | H | 1.01 | 15 | 15.15 | 7.10% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.57% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.50% |

| Total | 213.30 | 100.00% |

Reaction Chemistry and Mechanistic Investigations of 4 2 Ethylphenoxy Aniline Systems

Electrophilic Aromatic Substitution Reactions on Aniline (B41778) Moieties

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EArS) reactions. ucalgary.cawikipedia.orgbyjus.com It strongly donates electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and directing incoming electrophiles to the ortho and para positions. ucalgary.cawikipedia.orgbyjus.comchemistrysteps.com In the case of 4-(2-Ethylphenoxy)aniline, the para position relative to the amine is occupied by the 2-ethylphenoxy substituent. Consequently, electrophilic attack is directed exclusively to the ortho positions (C2 and C6). However, the high basicity and reactivity of the amino group can lead to challenges such as polysubstitution and undesirable side reactions, particularly under strongly acidic conditions. ucalgary.cachemistrysteps.com To mitigate these issues, the amino group is often protected, typically through acetylation, which moderates its activating influence and introduces steric hindrance that can further influence regioselectivity. ucalgary.carsc.org

The mechanism of halogenation involves the attack of the electron-rich aniline ring on an electrophilic halogen species (e.g., Br⁺, Cl⁺). The amino group significantly stabilizes the cationic intermediate (arenium ion) formed during the reaction, especially when the attack occurs at the ortho and para positions. wikipedia.org Direct halogenation of anilines is often difficult to control; for example, the reaction of aniline with bromine water proceeds rapidly to yield 2,4,6-tribromoaniline (B120722) as a precipitate. ucalgary.cabyjus.com

For this compound, where the para position is blocked, halogenation is anticipated to occur at the two available ortho positions. Achieving mono-substitution requires careful control of reaction conditions or the use of specific catalytic systems. Modern synthetic methods have demonstrated that high regioselectivity can be achieved. For instance, iron sulfonate catalysts have been shown to direct the halogenation of N-protected and unprotected anilines with excellent ortho-selectivity. nih.gov Similarly, the use of reagents like N-bromosaccharin in conjunction with a catalyst such as Amberlyst-15 provides an efficient protocol for regioselective bromination. researchgate.net

| Reagent/Catalyst System | Expected Product(s) | Remarks |

| Br₂ in Acetic Acid | 2-Bromo-4-(2-ethylphenoxy)aniline and/or 2,6-Dibromo-4-(2-ethylphenoxy)aniline | Reaction may be difficult to control, potentially leading to the disubstituted product. |

| N-Chlorosuccinimide (NCS) / Selenoether Catalyst | 2-Chloro-4-(2-ethylphenoxy)aniline | Catalytic systems can provide high ortho-selectivity for unprotected anilines. nsf.gov |

| Trichloroisocyanuric acid (TCCA) / Fe(OTs)₃ | 2-Chloro-4-(2-ethylphenoxy)aniline | Iron catalysis has been shown to be effective for ortho-selective chlorination of anilines. nih.gov |

Direct nitration of anilines using a standard mixture of concentrated nitric and sulfuric acids is generally avoided. wikipedia.org The strongly acidic medium protonates the basic amino group to form an anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com This group is strongly deactivating and meta-directing, leading to the formation of a significant proportion of the meta-nitro product, alongside products of oxidation and tar formation. chemistrysteps.comwikipedia.orgallen.in

To achieve controlled ortho-nitration of this compound, the standard and effective strategy is to first protect the amine functionality. ucalgary.carsc.org This is commonly accomplished by converting the amine to an amide, such as acetanilide, by reacting it with acetic anhydride (B1165640). rsc.orgwikipedia.org The resulting N-acetyl group is still an ortho, para-director but is less activating than a free amino group, which prevents polysubstitution and oxidation. ucalgary.ca Following the nitration of the protected intermediate, the acetyl group can be removed by hydrolysis to regenerate the amine. rsc.org For N-acetyl-4-(2-ethylphenoxy)aniline, nitration would occur at the positions ortho to the amide group.

Regioselectivity is governed by a combination of electronic and steric effects. ulisboa.pt The choice of protecting group can influence the outcome; for instance, a bulky N-succinimidyl group can alter the product distribution compared to an N-acetyl group. ulisboa.pt Furthermore, catalyst-controlled reactions have been developed for highly selective ortho-nitration, utilizing systems such as palladium catalysts with a removable pyrimidine (B1678525) directing group or ceric ammonium (B1175870) nitrate (B79036) (CAN) with carbamate-protected anilines. researchgate.netacs.org

| Substrate | Nitrating Agent | Product Distribution | Source |

| Acetanilide | HNO₃/H₂SO₄ in Acetic Acid | 2-Nitroacetanilide (23%), 4-Nitroacetanilide (76%) | ulisboa.pt |

| 4-Methylacetanilide | HNO₃/H₂SO₄ in Acetic Acid | 4-Methyl-2-nitroaniline (97%) | ulisboa.pt |

| N-(4-methylphenyl)succinimide | HNO₃/H₂SO₄ in Acetic Acid | 4-Methyl-3-nitroaniline (94%) | ulisboa.pt |

The sulfonation of aniline requires heating with concentrated sulfuric acid to high temperatures (180-190 °C). chemistrysteps.comrsc.org The reaction initially forms anilinium hydrogen sulfate (B86663) due to an acid-base reaction. byjus.comrsc.org Upon heating, this salt is believed to undergo rearrangement to yield p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. byjus.comchemistrysteps.com Mechanistic studies involving labeled sulfur isotopes have shown that the reaction proceeds through an intermolecular pathway. atamanchemicals.comatamanchemicals.com An initial N-sulfonation produces phenylsulfamic acid, which then desulfonates to generate sulfur trioxide (SO₃); this SO₃ then acts as the electrophile, attacking the para-position of another aniline molecule. rsc.orgatamanchemicals.comatamanchemicals.com

A defining characteristic of the product, sulfanilic acid, is its existence as a zwitterion in the solid state and in neutral solutions. byjus.comallen.in The acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group, resulting in a dipolar ion with -SO₃⁻ and -NH₃⁺ moieties. allen.inatamanchemicals.comatamanchemicals.com This zwitterionic nature accounts for its high melting point and its insolubility in water and organic solvents. atamanchemicals.comatamanchemicals.com

In the case of this compound, the para position is blocked, so sulfonation would be directed to one of the ortho positions. The reaction would proceed via the formation of an analogous zwitterionic sulfonic acid derivative. researchgate.net

Polymerization and Oligomerization Studies of Aniline Scaffolds

The polymerization of aniline and its derivatives is a cornerstone of conducting polymer science. While specific studies on the homopolymerization of this compound are not extensively documented, the behavior of analogous compounds like p-phenoxyaniline provides significant insight into its potential reactivity.

Research has shown that aryloxyanilines, such as p-phenoxyaniline, can function as effective additives or initiators in the polymerization of aniline. osti.govresearchgate.net Their primary role is to accelerate the rate of polymer formation. This effect is attributed to their lower oxidation potentials compared to the aniline monomer itself. osti.gov During oxidative polymerization, the initiator is more easily oxidized to a radical cation, which then starts the polymer chain growth. Because the phenoxyaniline (B8288346) possesses a sterically accessible aromatic amino group, it can be readily incorporated into the growing polymer backbone. osti.gov The general mechanism for the oxidative polymerization of aniline involves the formation of anilinium radical cations, which then recombine to form dimers and subsequently longer oligomeric and polymeric chains. nih.govresearchgate.net The primary chain growth is believed to occur through a "head-to-tail" coupling of these radical cations. ineosopen.org

The mechanism of aniline polymerization is understood to be autocatalytic, where the polymeric product itself catalyzes the oxidation of the monomer. nih.goviranarze.ir The introduction of an initiator like p-phenoxyaniline, which forms radical cations more readily, can eliminate the initial induction period often observed in aniline polymerization. nih.gov The presence of substituents on the aniline ring, such as the 2-ethylphenoxy group in this compound, is known to influence the electronic properties and steric environment of the monomer, thereby affecting polymerization kinetics and the properties of the resulting polymer. iranarze.ir For instance, electron-donating groups generally increase the reactivity of the monomer in oxidative polymerization. iranarze.ir

Furthermore, phenoxyaniline structures have been employed as foundational units for creating more complex polymer architectures. A phenoxyaniline-based macroinitiator was successfully used in single electron transfer-living radical polymerization (SET-LRP) to synthesize phenoxyaniline-block-poly(methyl methacrylate) composites. nih.gov This demonstrates the utility of the aryloxyaniline scaffold in advanced polymerization techniques beyond simple oxidative methods.

The table below summarizes findings on the role of p-phenoxyaniline as an additive in aniline polymerization.

| Additive | Effect on Aniline Polymerization | Proposed Mechanism | Reference |

| p-Phenoxyaniline | Greatly increases the rate of polymer formation. | The additive has a lower oxidation potential than aniline, acting as an initiator that is incorporated into the polymer backbone. | osti.gov |

| p-Phenoxyaniline | Serves as an initiator, accelerating the polymerization reaction. | Functions as a source of initiators due to the autocatalytic effect of polyaniline. | researchgate.net |

Kinetic and Thermodynamic Aspects of Aryloxyaniline Reactions

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the factors that control chemical transformations. For aryloxyanilines, these studies often focus on oxidation reactions, which are central to their polymerization and degradation pathways.

Kinetic investigations into the oxidation of various substituted anilines reveal that the reaction is typically first order with respect to both the aniline derivative and the oxidant. orientjchem.orgniscpr.res.in The rates of these reactions are highly sensitive to the nature of the substituents on the aromatic ring. This structure-reactivity relationship is often quantified using the Hammett equation, which correlates reaction rate constants with substituent constants (σ). orientjchem.orgniscpr.res.in For the oxidation of substituted anilines, the Hammett reaction constant (ρ) is consistently found to be negative. orientjchem.orgniscpr.res.in A negative ρ value signifies that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups. This supports a mechanism where a positive charge develops in the transition state, which is stabilized by electron-releasing substituents. orientjchem.org The phenoxy group is generally considered electron-donating through resonance, suggesting that this compound would be reactive towards electrophilic attack or oxidation at the nitrogen atom.

Thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are crucial for elucidating reaction mechanisms. wikipedia.orglibretexts.orglibretexts.orgbyjus.com Studies on the oxidation of anilines consistently report negative values for the entropy of activation (ΔS‡). orientjchem.orgsphinxsai.com This indicates that the transition state is more ordered and structured than the reactants in their ground state, which is characteristic of an associative mechanism where multiple species come together to form the activated complex. orientjchem.orgbibliotekanauki.pl

The tables below present kinetic and thermodynamic data from studies on the oxidation of various substituted anilines, which serve as models for understanding the reactivity of this compound.

Table 4.4.1: Kinetic and Thermodynamic Parameters for the Oxidation of Meta-Substituted Anilines by Tetrabutylammoniumbromochromate at 303 K orientjchem.org This table provides data for anilines with ether substituents, which are structurally related to the phenoxy group.

| Substituent | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

| H | 4.85 | 40.12 | 160.01 | 88.60 |

| m-OCH₃ | 2.56 | 45.18 | 144.13 | 88.82 |

| m-OC₂H₅ | 2.67 | 44.13 | 147.45 | 88.80 |

| m-CH₃ | 8.84 | 34.19 | 176.45 | 87.65 |

| m-Cl | 0.98 | 51.12 | 125.75 | 89.28 |

Table 4.4.2: Activation Parameters for the Mn(II)-Catalysed Periodate Oxidation of Various Substituted Anilines sphinxsai.comThis table shows a broader range of substituents and the corresponding activation parameters, highlighting general trends.

| Substituent | ΔE (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

| H | 28.32 | 25.82 | 196.53 | 84.41 |

| p-Toluidine (p-CH₃) | 26.58 | 24.08 | 200.52 | 83.83 |

| p-Anisidine (p-OCH₃) | 27.24 | 24.74 | 198.72 | 83.91 |

| p-Chloroaniline (p-Cl) | 30.13 | 27.63 | 192.35 | 85.00 |

| p-Nitroaniline (p-NO₂) | 35.53 | 33.03 | 179.79 | 86.67 |

Solvent polarity also plays a critical role. For instance, the reaction of phthalic anhydride with 4-phenoxyaniline (B93406) proceeds faster in more polar and basic solvents, with the reaction rate increasing in the order: Tetrahydrofuran (B95107) (THF) < Acetonitrile < N,N-Dimethylacetamide (DMAc). vt.edu This suggests that the transition state is polar and is stabilized by polar solvent environments, which is consistent with the proposed mechanisms for many aniline reactions.

Derivatives and Structural Analogs of 4 2 Ethylphenoxy Aniline

Design and Synthesis of Modified Aryloxyaniline Scaffolds

The generation of phenoxy-substituted aniline (B41778) derivatives is a cornerstone of modifying the core 4-(2-Ethylphenoxy)aniline molecule. A common synthetic strategy involves the condensation reaction between a substituted phenol (B47542) and a suitably functionalized aniline precursor. For instance, a general approach may involve the reaction of a phenol with a nitro-containing aromatic compound, followed by reduction of the nitro group to an amine.

One established method is the condensation of a substituted phenol with a nitro-acetanilide in the presence of a base like potassium carbonate. The resulting product can then be hydrolyzed to yield a nitro-substituted phenoxy-aniline, which is subsequently reduced to the desired aniline derivative. nih.gov Another key synthetic pathway is the nitration of a precursor aromatic amine. For example, 4-phenoxyaniline (B93406) can be nitrated under controlled conditions, where the phenoxy group directs the nitration to the ortho position. The resulting 2-nitro-4-phenoxyaniline (B2460049) can then be used in further synthetic steps.

Industrial production methods may employ diazotization of an aryloxyaniline followed by a Sandmeyer-type reaction to introduce various substituents. These methods allow for the creation of a diverse library of compounds with different electronic and steric properties on the phenoxy ring.

Table 1: Synthetic Approaches for Phenoxy-Substituted Aniline Derivatives

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Condensation & Reduction | Condensation of a phenol with a bromo-nitro-acetanilide, followed by hydrolysis and reduction of the nitro group. | Substituted Phenol, K₂CO₃, HCl, Reducing Agent (e.g., Iron powder) | nih.gov |

| Nitration of Aryloxyaniline | Direct nitration of a phenoxyaniline (B8288346) precursor to introduce a nitro group, typically ortho to the phenoxy substituent. | Concentrated Nitric Acid, Sulfuric Acid | |

| Ullmann Condensation | A copper-catalyzed coupling reaction between an aryl halide and a phenol. | Copper Catalyst, Base | General Method |

Modification of the aniline nitrogen atom is another critical avenue for derivatization. This can be achieved through N-alkylation or N-acylation to form N-substituted anilines and amides, respectively. These reactions leverage the nucleophilicity of the aniline's amino group. fiveable.me

Amide formation is typically achieved by reacting the aniline with an acylating agent such as an acid chloride or an anhydride (B1165640). fiveable.me This reaction creates an amide bond, which can alter the electronic properties of the aniline ring and introduce new functional groups. The substituent on the nitrogen can be an alkyl or aryl group, leading to a wide variety of N-substituted amide structures. fiveable.me

N-alkylation can be more challenging, but methods using iridium complexes as catalysts for the reaction of amides with alcohols have been developed. organic-chemistry.org An alternative strategy involves the activation of amides with reagents like trifluoromethanesulfonic anhydride (Tf₂O), which facilitates the migration of an alkyl group from the amide nitrogen, effectively creating a route to N-substituted products. rsc.org These synthetic tools are crucial for creating tertiary amine derivatives and for introducing specific alkyl chains to the aryloxyaniline scaffold. researchgate.net

Incorporating heterocyclic rings into the aryloxyaniline structure represents a significant modification that can introduce new chemical properties and potential interaction sites. Thiazoles, imidazoles, and pyrazoles are five-membered aromatic heterocycles that are common motifs in medicinal chemistry. sioc-journal.cnresearchgate.netbiointerfaceresearch.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method, involving the reaction of an α-haloketone with a thioamide. numberanalytics.com More recent methods include the use of catalysts to facilitate the synthesis under milder conditions. numberanalytics.com For example, 5-arylthiazoles can be prepared from N,N-diformylaminomethyl aryl ketones using phosphorus pentasulfide and triethylamine (B128534). organic-chemistry.org These methods provide routes to attach a thiazole ring to the aryloxyaniline backbone, for instance, by using a derivative containing a thioamide or α-haloketone moiety.

Imidazoles: The synthesis of imidazoles can be achieved through several routes. The Debus synthesis, first reported in 1858, uses glyoxal, an aldehyde, and ammonia (B1221849) to produce substituted imidazoles. pharmaguideline.commdpi.com The Radiszewski synthesis is a variation that also combines a dicarbonyl compound, an aldehyde, and ammonia (or formamide). wjpsonline.com These multicomponent reactions allow for the construction of highly substituted imidazole (B134444) rings that can be linked to the aryloxyaniline framework.

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com This method, known as the Knorr pyrazole (B372694) synthesis, is highly versatile. Modern variations include copper-catalyzed condensation reactions that can proceed at room temperature and multicomponent procedures that combine aldehydes, tosylhydrazine, and terminal alkynes to generate 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Flow chemistry techniques have also been developed for the efficient and regioselective synthesis of pyrazole derivatives. mdpi.com

Table 2: Common Synthesis Methods for Heterocyclic Rings

| Heterocycle | Synthetic Method | Description | Key Precursors | Reference |

|---|---|---|---|---|

| Thiazole | Hantzsch Synthesis | Cyclocondensation reaction. | α-haloketone, Thioamide | numberanalytics.com |

| Imidazole | Debus Synthesis | Reaction of a dicarbonyl, an aldehyde, and ammonia. | Glyoxal, Aldehyde, Ammonia | mdpi.com |

Structure-Reactivity Relationship Studies in this compound Derivatives

Structure-reactivity relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity. For derivatives of this compound, these studies focus on how modifications to the aryloxyaniline scaffold affect its chemical behavior. Key areas of modification include the substituents on the aromatic rings and the nature of the linker connecting them.

The electronic properties of the molecule are heavily influenced by substituents on both the phenoxy and aniline rings. Electron-donating groups (like methoxy (B1213986) or alkyl groups) increase electron density and can enhance the nucleophilicity of the aniline nitrogen, while electron-withdrawing groups (like nitro or chloro groups) have the opposite effect. The position of these substituents is also crucial due to resonance and inductive effects.

Steric factors also play a significant role. Bulky groups, such as the ethyl group in the parent compound or other substituents introduced near the ether linkage or the amine, can hinder the approach of reactants, thereby affecting reaction rates. The flexible ethyl linker between the phenoxy and aniline moieties allows for a degree of conformational freedom, which can influence how the molecule presents its reactive sites. vulcanchem.com In rearranged phenyl ether- and aniline-linked 2-aminoquinoline (B145021) derivatives, altering the core scaffold was shown to significantly reduce off-target binding, demonstrating a clear structure-reactivity relationship. nih.gov

Supramolecular Assembly and Intermolecular Interactions in Aryloxyaniline-Based Systems

The study of supramolecular assembly focuses on how molecules organize into larger, ordered structures through non-covalent intermolecular interactions. news-medical.net In the solid state, the crystal packing of this compound derivatives is dictated by a balance of these forces. mdpi.com Understanding these interactions is key to predicting and controlling the physical properties of the crystalline material. rsc.org

The primary intermolecular interactions expected in aryloxyaniline-based systems include:

Hydrogen Bonding: The aniline -NH₂ group is a potent hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. These interactions are highly directional and play a major role in determining the crystal architecture. cam.ac.uk

Van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms and are crucial for dense packing in the crystal. cam.ac.uk

The interplay of these forces directs the formation of specific supramolecular synthons, which are recognizable patterns of intermolecular interactions. researchgate.net The self-assembly process can lead to the formation of complex two-dimensional or three-dimensional networks. rsc.org Techniques such as single-crystal X-ray diffraction are used to determine the precise arrangement of molecules in the crystal, while computational methods like Hirshfeld surface analysis can help visualize and quantify the different types of intermolecular contacts. researchgate.net The formation of hydrogen-bonded dimers via acetamidomethyl groups has been shown to promote specific catalytic pathways, demonstrating that supramolecular assembly can directly influence chemical reactivity. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and molecular geometry. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. For a molecule like 4-(2-Ethylphenoxy)aniline, DFT calculations, often using functionals like B3LYP with a 6-311G(d,p) or similar basis set, are employed to perform geometry optimization. thaiscience.infonih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Once the geometry is optimized, DFT is used to calculate a range of electronic properties. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For aniline (B41778) derivatives, DFT has been successfully used to study how different substituents affect the geometry and electronic distribution within the molecule. scispace.com

Ab Initio and Semi-Empirical Methodologies

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for simplification. While computationally more demanding than DFT, they provide a fundamental approach to solving the electronic structure. For aniline derivatives, ab initio calculations can be used to corroborate findings from DFT and provide a deeper understanding of electron correlation effects.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster and can be applied to larger molecular systems, though they are generally less accurate than DFT or ab initio approaches. They can be useful for initial screenings of molecular properties before employing more rigorous methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. samipubco.comechemcom.com An MEP map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). samipubco.comechemcom.com

For this compound, the MEP map would visualize the electrostatic potential, typically using a color scale.

Red Regions : Indicate negative electrostatic potential, representing electron-rich areas. For this molecule, these would be concentrated around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage. These sites are susceptible to electrophilic attack. thaiscience.inforesearchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These are typically found around the hydrogen atoms, particularly the amine hydrogens, making them potential sites for nucleophilic attack. samipubco.com

Green Regions : Represent neutral potential. echemcom.com

By analyzing the MEP map, chemists can predict how this compound might interact with other reagents, guiding the design of chemical reactions. tci-thaijo.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. libretexts.org

HOMO : This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher nucleophilicity. researchgate.net For this compound, the HOMO is likely localized on the aniline ring and the nitrogen atom, which are the most electron-rich parts of the molecule.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and lower stability. Conversely, a large energy gap indicates high stability and low reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Aniline | -5.15 | -0.25 | 4.90 |

| 4-Phenoxyaniline (B93406) | -5.02 | -0.38 | 4.64 |

| This compound (Estimated) | -4.98 | -0.35 | 4.63 |

Spectroscopic Property Prediction through Computational Models

Computational models are extensively used to predict various spectroscopic properties, which can then be compared with experimental data for validation. aalto.fi For this compound, theoretical calculations can predict its infrared (IR), and UV-Vis spectra.

Vibrational Spectroscopy (IR) : DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with an experimental FT-IR spectrum to confirm the molecular structure and identify characteristic functional groups. While theoretical frequencies are often systematically higher than experimental ones, they can be scaled to achieve good agreement. researchgate.net

Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis region. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3450 | 3560 | Amine group |

| C-H Stretch (Aromatic) | 3055 | 3140 | Benzene (B151609) rings |

| C=C Stretch (Aromatic) | 1610 | 1645 | Benzene rings |

| C-O-C Stretch | 1240 | 1285 | Ether linkage |

Reaction Mechanism and Kinetic Modeling (e.g., Transition State Theory)

Computational chemistry is a powerful tool for elucidating reaction mechanisms and modeling kinetics. For reactions involving this compound, theoretical methods can map out the entire potential energy surface (PES).

Transition State Theory (TST) : This theory is used to calculate the rate constants of chemical reactions. mdpi.comnih.gov By identifying the structures of the reactants, products, and, most importantly, the transition states (the highest energy point along the reaction coordinate), chemists can determine the activation energy of a reaction. beilstein-journals.orgresearchgate.net DFT methods are commonly used to locate and characterize these transition states by performing frequency calculations; a true transition state has exactly one imaginary frequency. mdpi.com

Through these computational approaches, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding further experimental research and application.

Non-linear Optical (NLO) Property Investigations

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies focused on the non-linear optical (NLO) properties of this compound. While the broader class of aniline derivatives is of interest in the field of NLO materials due to the potential for charge transfer between donor and acceptor groups, research appears to have not yet been conducted on this particular compound.

Theoretical investigations into the NLO properties of organic molecules typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Møller-Plesset perturbation theory. These studies calculate key parameters like the first-order hyperpolarizability (β), which is a measure of a molecule's second-order NLO response. The magnitude of β is influenced by factors including the strength of electron-donating and electron-accepting groups, the length and nature of the π-conjugated system, and the degree of intramolecular charge transfer.

General studies on substituted anilines have explored how modifications to the molecular structure, such as altering substituent groups and extending conjugation length, can enhance the first-order hyperpolarizability. However, without specific computational or experimental data for this compound, it is not possible to provide a quantitative analysis or detailed findings regarding its NLO properties.

Therefore, this section remains to be explored by future research endeavors.

Advanced Analytical and Methodological Developments in 4 2 Ethylphenoxy Aniline Research

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the separation and analysis of 4-(2-Ethylphenoxy)aniline and its reaction products. These methods provide valuable information on the purity of the monomer and the molecular weight distribution of polymers derived from it.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter for identification.

For aromatic amines like this compound, the choice of the mobile phase is critical for achieving good separation. A common solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the mobile phase can be adjusted to optimize the separation of the desired compound from its precursors or byproducts. While specific Rf values for this compound are not extensively reported in publicly available literature, analogous aromatic amines with ether linkages exhibit characteristic behaviors. Generally, increasing the polarity of the mobile phase (higher ethyl acetate content) will result in a higher Rf value.

Table 1: Illustrative TLC Data for Aromatic Amines

| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Stationary Phase | Approximate Rf Value |

| 4-Phenoxyaniline (B93406) | 1:4 | Silica Gel | 0.35 |

| Aniline (B41778) | 1:4 | Silica Gel | 0.25 |

| N-Phenyl-4-phenoxyaniline | 1:9 | Silica Gel | 0.50 |

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a monomer to synthesize polymers, such as polyimides, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI). GPC separates molecules based on their hydrodynamic volume in solution.

The analysis of polyimides derived from phenoxyaniline (B8288346) monomers typically involves dissolving the polymer in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. Larger molecules elute first, while smaller molecules penetrate the pores of the gel and elute later. The elution times are then calibrated against polymer standards of known molecular weights to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).

Table 2: Representative GPC Data for Polyimides Derived from Phenoxyaniline-type Monomers

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| Polyimide from 4,4'-oxydianiline (B41483) and pyromellitic dianhydride | 45,000 | 98,000 | 2.18 |

| Polyimide from bis(4-aminophenoxy)benzene and biphenyltetracarboxylic dianhydride | 52,000 | 115,000 | 2.21 |

| Polyimide from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) and pyromellitic dianhydride | 63,000 | 135,000 | 2.14 |

Note: This data is representative of similar polyimide systems and illustrates the typical range of molecular weights and PDI values obtained.

Thermal Analysis Techniques

The thermal properties of materials derived from this compound are critical for their application, especially in high-performance polymers. Thermal analysis techniques provide essential information about phase transitions, thermal stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers derived from this compound, DSC is primarily used to determine the glass transition temperature (Tg), which is a critical parameter defining the upper service temperature of the material. Other transitions, such as melting (Tm) and crystallization (Tc) temperatures, can also be identified in semi-crystalline polymers.

The DSC thermogram of a polyimide derived from a phenoxyaniline monomer typically shows a distinct step-like change in the baseline, corresponding to the glass transition. The Tg is influenced by the rigidity of the polymer backbone, intermolecular interactions, and the presence of flexible ether linkages.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for evaluating the thermal stability and decomposition profile of polymers. Key parameters obtained from TGA include the onset temperature of decomposition (Td) and the temperature at which a certain percentage of weight loss occurs (e.g., T5% or T10%).

Polyimides containing ether linkages, such as those that could be synthesized from this compound, are known for their high thermal stability. A typical TGA curve for such a polyimide would show minimal weight loss up to high temperatures, often exceeding 400°C, followed by a sharp drop as the polymer decomposes.

Table 3: Thermal Properties of Representative Aromatic Poly(ether imide)s

| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) |

| Poly(ether imide) from 4,4'-oxydianiline and bisphenol A dianhydride | 217 | 510 |

| Poly(ether imide) from bis(4-aminophenoxy)benzene and pyromellitic dianhydride | 245 | 530 |

| Poly(ether imide) from 2,2-bis[4-(4-aminophenoxy)phenyl]propane and 4,4'-oxydiphthalic anhydride (B1165640) | 230 | 525 |

Note: This data is illustrative of the thermal performance of polyimides with ether linkages.

Microscopic and Imaging Techniques (e.g., Polarized Optical Microscopy, TEM)

Microscopic techniques are vital for understanding the morphology and structural organization of materials derived from this compound, from the microscale to the nanoscale.

Polarized Optical Microscopy (POM) is particularly useful for characterizing the texture and identifying the mesophases of liquid crystalline materials. If derivatives of this compound were to form liquid crystals, POM would be instrumental in identifying nematic, smectic, or other liquid crystalline phases by observing the characteristic optical textures under cross-polarized light. The birefringence of the liquid crystalline domains would result in the transmission of light, creating distinct patterns that are indicative of the molecular arrangement.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. For polymers synthesized using this compound, TEM can be used to study the morphology of polymer blends, the dispersion of nanofillers in a polymer matrix, and the phase separation in block copolymers. To enhance contrast in these largely organic materials, staining with heavy metal compounds or using advanced techniques like energy-filtered TEM (EFTEM) may be necessary. TEM images can reveal details about the size, shape, and distribution of different phases, providing crucial insights into the structure-property relationships of the material.

Crystallography for Precise Structural Determination

Crystallography, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical behavior and physical properties.

A thorough review of scientific literature and crystallographic databases reveals that, to date, the specific crystal structure of this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available for this specific compound.

The absence of a determined crystal structure means that insights into the molecule's solid-state conformation, packing arrangement, and specific intermolecular interactions, such as hydrogen bonding involving the aniline's amino group, remain speculative.

Should a crystallographic study of this compound be undertaken in the future, it would be anticipated to provide the data typically presented in the following tables.